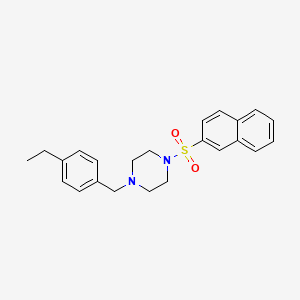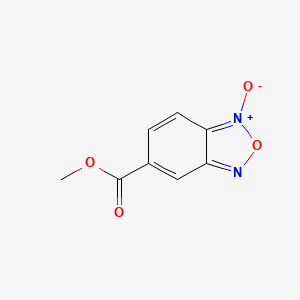
N-(2,6-dimethylphenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)quinazolin-4-amine typically involves the condensation of 2,6-dimethylaniline with quinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反应分析
Types of Reactions
N-(2,6-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It has been investigated for its ability to inhibit certain enzymes and proteins involved in disease processes.
Medicine: It shows promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the disruption of cellular processes and ultimately result in the inhibition of cell growth or the induction of cell death.
相似化合物的比较
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer properties.
4,6,7-trisubstituted quinazoline derivatives: Studied for their antitumor activity.
Benzoxazinone derivatives: Used in the synthesis of quinazolinone derivatives with various biological activities.
Uniqueness
N-(2,6-dimethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
属性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-6-5-7-12(2)15(11)19-16-13-8-3-4-9-14(13)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI 键 |
AJRQOWCAEQECCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638072.png)
![methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638075.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11638079.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11638081.png)
![(3Z)-1-methyl-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11638087.png)
![Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate](/img/structure/B11638091.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B11638103.png)
![2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11638116.png)
![1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11638117.png)
![1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11638118.png)

